SRPIN803: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of SRPK1 and CK2
SRPIN803: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of SRPK1 and CK2
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRPIN803 is a small molecule inhibitor with a novel dual-targeting mechanism of action, simultaneously inhibiting Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). This dual inhibition disrupts key cellular signaling pathways, leading to potent anti-angiogenic effects. This technical guide provides an in-depth overview of the mechanism of action of SRPIN803, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and molecular biology.
Core Mechanism of Action: Dual Inhibition of SRPK1 and CK2
SRPIN803 exerts its biological effects primarily through the inhibition of two key protein kinases: SRPK1 and CK2.[1] This dual inhibitory action is critical to its efficacy, particularly in the context of pathological angiogenesis, a hallmark of diseases such as age-related macular degeneration (AMD) and cancer.
-
Serine/Arginine-Rich Protein Kinase 1 (SRPK1): SRPK1 is a key regulator of mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[2] One of the critical substrates of SRPK1 is the splicing factor SRSF1, which plays a pivotal role in the alternative splicing of Vascular Endothelial Growth Factor (VEGF) pre-mRNA.[3][4] By inhibiting SRPK1, SRPIN803 prevents the phosphorylation of SRSF1, leading to a shift in VEGF splicing from the pro-angiogenic VEGFxxx isoforms to the anti-angiogenic VEGFxxxb isoforms.[4]
-
Casein Kinase 2 (CK2): CK2 is a highly pleiotropic serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and survival. Its role in angiogenesis is multifaceted, involving the potentiation of VEGF signaling. Inhibition of CK2 by SRPIN803 further contributes to the overall anti-angiogenic effect by dampening the cellular response to pro-angiogenic stimuli.
The synergistic inhibition of both SRPK1 and CK2 by SRPIN803 results in a more potent suppression of VEGF production and downstream signaling compared to the inhibition of either kinase alone.[1]
Quantitative Data
The inhibitory potency and cellular effects of SRPIN803 have been quantified in various assays. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Inhibitory Activity of SRPIN803
| Target | Assay Type | Substrate | IC50 | Reference |
| SRPK1 | In Vitro Kinase Assay | LBRNt(62–92) | 7.5 µM | [5] |
| CK2 | In Vitro Kinase Assay | 0.68 µM | [5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cytostatic Activity of SRPIN803
| Cell Line | Cancer Type | GI50 | Reference |
| Hcc827 | Non-small cell lung cancer | 80-98 µM | [1] |
| PC3 | Prostate cancer | 80-98 µM | [1] |
| U87 | Glioblastoma | 80-98 µM | [1] |
| A549 | Non-small cell lung cancer | 10-16 µM | [5] |
| MCF7 | Breast cancer | 61 µM (IC50) | [5] |
| MRC5 | Normal lung fibroblast | 63 µM (IC50) | [5] |
GI50 (Growth inhibitory concentration 50) is the concentration of a test agent that causes a 50% reduction in the net cell growth.
Table 3: In Vivo Anti-Angiogenic Activity of SRPIN803
| Model Organism | Assay Type | Concentration | Effect | Reference |
| Zebrafish (Danio rerio) | Embryo Angiogenesis Assay | 100 µM | Inhibition of intersegmental vessel (ISV) formation | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by SRPIN803 and the workflows of the experimental protocols used to characterize its mechanism of action.
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from methodologies described in the literature for determining the in vitro inhibitory activity of SRPIN803 against SRPK1 and CK2.[5]
Materials:
-
Recombinant human SRPK1 or CK2 enzyme
-
Kinase-specific substrate (e.g., LBRNt(62–92) for SRPK1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
SRPIN803 stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a white assay plate, prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Add Inhibitor: Add serial dilutions of SRPIN803 (or DMSO as a vehicle control) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding an equal volume of Kinase-Glo® Reagent to each well.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each SRPIN803 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity/Cytostatic Assay (GI50 Determination)
This protocol is a general guide for assessing the growth-inhibitory effects of SRPIN803 on various cell lines.
Materials:
-
Cancer cell lines of interest (e.g., Hcc827, PC3, U87)
-
Complete cell culture medium
-
SRPIN803 stock solution (in DMSO)
-
Sulforhodamine B (SRB) or similar cell viability reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of SRPIN803. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Cell Fixation and Staining: After incubation, fix the cells with a suitable fixative (e.g., trichloroacetic acid) and stain with SRB solution.
-
Measurement: Wash the plates to remove unbound dye, and then solubilize the bound dye. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of SRPIN803 compared to the vehicle control. Determine the GI50 value from the dose-response curve.
Zebrafish Anti-Angiogenesis Assay
This in vivo assay is used to evaluate the anti-angiogenic effects of SRPIN803 during embryonic development.[1]
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP))
-
Embryo medium (E3)
-
SRPIN803 stock solution (in DMSO)
-
Petri dishes or multi-well plates
-
Tricaine (anesthetic)
-
Fluorescence stereomicroscope or confocal microscope
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and allow them to develop to the desired stage (e.g., 24 hours post-fertilization).
-
Compound Exposure: Place the embryos in multi-well plates containing embryo medium with various concentrations of SRPIN803 or DMSO as a control.
-
Incubation: Incubate the embryos at 28.5°C for 24-48 hours.
-
Imaging: At the end of the incubation period, anesthetize the embryos with tricaine and mount them in a suitable medium for imaging.
-
Image Acquisition: Capture images of the trunk vasculature, specifically focusing on the intersegmental vessels (ISVs), using a fluorescence microscope.
-
Analysis: Quantify the extent of angiogenesis by measuring the length and number of ISVs, and the number of branch points. Compare the measurements between SRPIN803-treated and control embryos to determine the anti-angiogenic effect.
Conclusion
SRPIN803 represents a promising therapeutic candidate due to its unique dual-inhibitory mechanism targeting both SRPK1 and CK2. This mode of action leads to a potent anti-angiogenic effect, primarily through the modulation of VEGF splicing and signaling. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of SRPIN803 and other dual-target inhibitors for the treatment of angiogenesis-dependent diseases.
References
- 1. Identification of a Dual Inhibitor of SRPK1 and CK2 That Attenuates Pathological Angiogenesis of Macular Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine-arginine protein kinase 1 (SRPK1), a determinant of angiogenesis, is upregulated in prostate cancer and correlates with disease stage and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SERINE ARGININE PROTEIN KINASE-1 (SRPK1) INHIBITION AS A POTENTIAL NOVEL TARGETED THERAPEUTIC STRATEGY IN PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 - PMC [pmc.ncbi.nlm.nih.gov]
